![molecular formula C28H26F4N2O7S B12290563 [1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12290563.png)
[1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-[4-シアノ-3-(トリフルオロメチル)アニリノ]-3-(4-フルオロフェニル)スルホニル-2-メチル-1-オキソプロパン-2-イル] 4,7,7-トリメチル-3-オキソ-2-オキサビシクロ[2.2.1]ヘプタン-1-カルボン酸エステルは、シアノ基、トリフルオロメチル基、フルオロフェニル基、スルホニル基、オキサビシクロヘプタン基など、複数の官能基を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
[1-[4-シアノ-3-(トリフルオロメチル)アニリノ]-3-(4-フルオロフェニル)スルホニル-2-メチル-1-オキソプロパン-2-イル] 4,7,7-トリメチル-3-オキソ-2-オキサビシクロ[2.2.1]ヘプタン-1-カルボン酸エステルの合成は、通常、複数段階の有機反応を伴います。このプロセスは、中間体の調製から始まり、カップリング反応、スルホニル化、エステル化が続きます。温度、溶媒、触媒などの特定の反応条件は、高収率と純度を実現するために最適化されます。
工業的生産方法
工業的な環境では、この化合物の生産には、大規模な反応器、反応パラメータの正確な制御、効率的な精製技術が必要です。結晶化、蒸留、クロマトグラフィーなどの方法が、最終生成物の単離と精製に一般的に用いられます。
化学反応の分析
反応の種類
この化合物は、以下を含むさまざまな化学反応を起こすことができます。
酸化: シアノ基とトリフルオロメチル基は、特定の条件下で酸化される可能性があります。
還元: ニトロ基はアミンに還元される可能性があります。
置換: フルオロフェニル基は、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムやパラジウム触媒を用いた水素ガスなどの試薬。
置換: 塩基性条件下で、アミンやチオールなどの求核剤。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸を生成し、還元はアミンを生成する可能性があります。
科学研究への応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな官能基は、有機合成において汎用性の高い中間体となっています。
生物学
生物学研究において、この化合物は、薬剤としての可能性について調査されています。その構造的特徴は、さまざまな生物学的標的と相互作用する可能性を示唆しており、薬剤開発の候補となっています。
医学
医学において、この化合物は、その治療特性について探求されています。特定の疾患や状態に対して活性がある可能性があり、潜在的な薬剤候補となっています。
産業
工業的な応用において、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a potential drug candidate.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
[1-[4-シアノ-3-(トリフルオロメチル)アニリノ]-3-(4-フルオロフェニル)スルホニル-2-メチル-1-オキソプロパン-2-イル] 4,7,7-トリメチル-3-オキソ-2-オキサビシクロ[2.2.1]ヘプタン-1-カルボン酸エステルの作用機序は、酵素や受容体などの分子標的との相互作用に関与しています。この化合物の官能基は、特定の部位に結合し、生物学的経路を調節し、その効果を発揮することができます。
類似の化合物との比較
類似の化合物
- [1-[4-シアノ-3-(トリフルオロメチル)アニリノ]-3-(4-フルオロフェニル)スルホニル-2-メチル-1-オキソプロパン-2-イル] 4,7,7-トリメチル-3-オキソ-2-オキサビシクロ[2.2.1]ヘプタン-1-カルボン酸エステルは、以下のような類似の官能基を持つ他の化合物と比較できます。
- [1-[4-シアノ-3-(トリフルオロメチル)アニリノ]-3-(4-フルオロフェニル)スルホニル-2-メチル-1-オキソプロパン-2-イル] 4,7,7-トリメチル-3-オキソ-2-オキサビシクロ[2.2.1]ヘプタン-1-カルボン酸エステル
- [1-[4-シアノ-3-(トリフルオロメチル)アニリノ]-3-(4-フルオロフェニル)スルホニル-2-メチル-1-オキソプロパン-2-イル] 4,7,7-トリメチル-3-オキソ-2-オキサビシクロ[2.2.1]ヘプタン-1-カルボン酸エステル
独自性
この化合物の独自性は、特定の化学的および生物学的特性を与える官能基の組み合わせにあります。
類似化合物との比較
Similar Compounds
- [1-[4-Cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate can be compared to other compounds with similar functional groups, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C28H26F4N2O7S |
|---|---|
分子量 |
610.6 g/mol |
IUPAC名 |
[1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35) |
InChIキー |
KNOWAADSTULBRZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate)](/img/structure/B12290480.png)
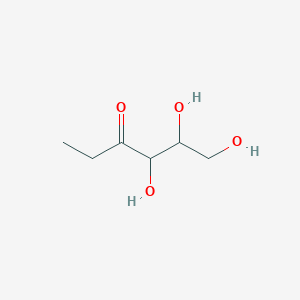
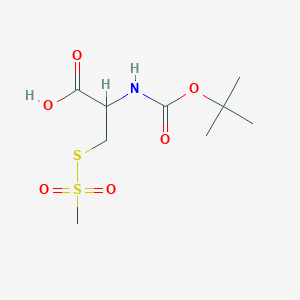
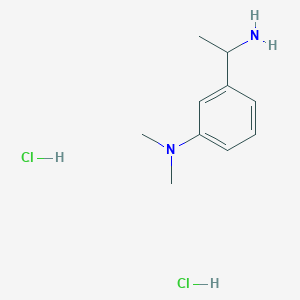
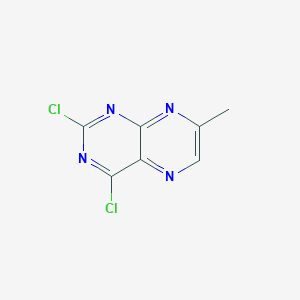

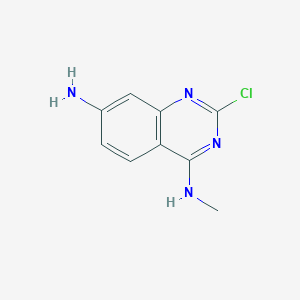
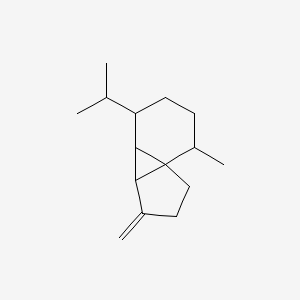
![8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12290515.png)
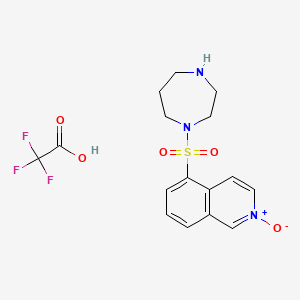


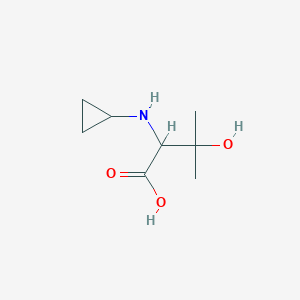
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)
